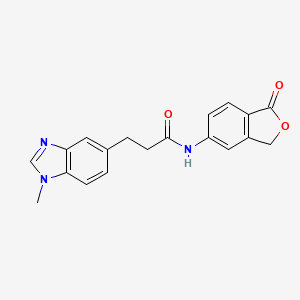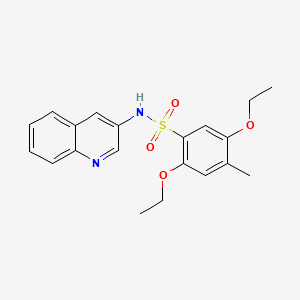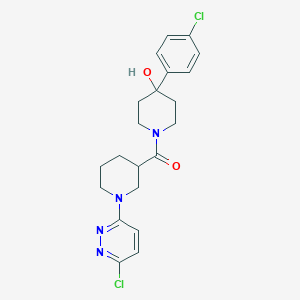![molecular formula C24H25N3O5S B15105031 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B15105031.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide group, a quinazolinone moiety, and a tetrahydrothiophene dioxide ring. Its intricate molecular architecture suggests it could have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the benzamide group and the tetrahydrothiophene dioxide ring. Key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Tetrahydrothiophene Dioxide Ring: This can be accomplished through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be further oxidized to introduce additional functional groups.
Reduction: The quinazolinone moiety can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Difluorobenzophenone : An organic compound used as a precursor to high-performance polymers.
- Bromine Compounds : Compounds containing bromine, known for their reactivity and use in various chemical reactions.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide stands out due to its unique combination of functional groups and potential for diverse chemical and biological applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C24H25N3O5S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C24H25N3O5S/c1-15(2)13-32-20-8-9-22-21(12-20)24(29)27(16(3)25-22)19-6-4-17(5-7-19)23(28)26-18-10-11-33(30,31)14-18/h4-9,12,18H,1,10-11,13-14H2,2-3H3,(H,26,28) |
InChI Key |
SBGWEFQYBVHBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[4-(Cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B15104968.png)
![N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B15104984.png)
![3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15104997.png)
![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B15105004.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B15105008.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B15105011.png)
amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B15105014.png)
![N-(1,3-thiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15105017.png)
![N-[(4-Methylbenzene-1-sulfonyl)methyl]thiourea](/img/structure/B15105018.png)
![2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B15105023.png)
![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B15105025.png)
